molecular formula C22H27N3O5 B11384578 N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-2-(4-nitrophenoxy)acetamide

N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-2-(4-nitrophenoxy)acetamide

Cat. No.: B11384578
M. Wt: 413.5 g/mol
InChI Key: UKIAPMXBYWZAOC-UHFFFAOYSA-N
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Description

N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-2-(4-nitrophenoxy)acetamide is a synthetic organic compound that belongs to the class of phenoxyacetamides. This compound is characterized by the presence of a piperidine ring, a methoxyphenyl group, and a nitrophenoxy group. It has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-2-(4-nitrophenoxy)acetamide typically involves a multi-step process:

    Formation of the Intermediate: The initial step involves the reaction of 4-methoxybenzaldehyde with piperidine to form the intermediate 4-methoxyphenylpiperidine.

    Acylation: The intermediate is then subjected to acylation with 2-chloroacetyl chloride to form the acetamide derivative.

    Nitration: The final step involves the nitration of the acetamide derivative using a nitrating agent such as nitric acid to introduce the nitrophenoxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-2-(4-nitrophenoxy)acetamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of N-[2-(4-hydroxyphenyl)-2-(piperidin-1-yl)ethyl]-2-(4-nitrophenoxy)acetamide.

    Reduction: Formation of N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-2-(4-aminophenoxy)acetamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-2-(4-nitrophenoxy)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-2-(4-nitrophenoxy)acetamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to and modulating the activity of certain receptors or enzymes. The exact pathways and targets are still under investigation, but it is thought to influence signaling pathways related to inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide
  • N-(2-methoxyphenyl)-2-(4-piperidin-1-yl quinazoline-2-sulfonyl)-acetamide
  • N-(4-methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)-acetamide

Uniqueness

N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-2-(4-nitrophenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl and nitrophenoxy groups contribute to its potential therapeutic effects, making it a compound of interest for further research and development.

Properties

Molecular Formula

C22H27N3O5

Molecular Weight

413.5 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]-2-(4-nitrophenoxy)acetamide

InChI

InChI=1S/C22H27N3O5/c1-29-19-9-5-17(6-10-19)21(24-13-3-2-4-14-24)15-23-22(26)16-30-20-11-7-18(8-12-20)25(27)28/h5-12,21H,2-4,13-16H2,1H3,(H,23,26)

InChI Key

UKIAPMXBYWZAOC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(CNC(=O)COC2=CC=C(C=C2)[N+](=O)[O-])N3CCCCC3

Origin of Product

United States

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